
2-Benzyl-4,5-dichloropyridazin-3(2h)-one
概要
説明
EcDsbB-IN-9は大腸菌におけるジスルフィド結合形成酵素DsbBの強力な阻害剤です。 この化合物はDsbBの活性を阻害する上で顕著な効果を示しており、IC50値は1.7 μM、Ki値は46 nMです 。EcDsbB-IN-9は主に、ジスルフィド結合形成のメカニズムとその細菌病原性における役割を研究する科学研究で使用されています。
科学的研究の応用
EcDsbB-IN-9 has a wide range of applications in scientific research, including:
Chemistry: It is used to study the mechanisms of disulfide bond formation and the role of DsbB in bacterial cells.
Biology: The compound is used to investigate the biological functions of disulfide bonds in proteins and their impact on bacterial pathogenicity.
Medicine: EcDsbB-IN-9 is explored as a potential therapeutic agent for targeting bacterial infections by inhibiting disulfide bond formation.
準備方法
EcDsbB-IN-9の合成には、コア構造の調製から始まり、特定の官能基の導入まで、いくつかのステップが含まれます。合成経路には一般的に以下のステップが含まれます。
コア構造の形成: EcDsbB-IN-9のコア構造は、一連の縮合反応によって合成されます。
官能基の導入: 特定の官能基は、置換反応によってコア構造に導入されます。
化学反応の分析
EcDsbB-IN-9は、以下を含むいくつかのタイプの化学反応を起こします。
酸化: この化合物は酸化反応を起こし、酸化された誘導体の形成につながります。
還元: 還元反応はEcDsbB-IN-9を還元型に変換することができます。
置換: 置換反応は、異なる官能基を化合物に導入することができます。
これらの反応で使用される一般的な試薬および条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学研究への応用
EcDsbB-IN-9は、以下を含む科学研究において幅広い用途を持っています。
化学: これは、ジスルフィド結合形成のメカニズムとDsbBが細菌細胞における役割を研究するために使用されます。
生物学: この化合物は、タンパク質におけるジスルフィド結合の生物学的機能とその細菌病原性への影響を調査するために使用されます。
医学: EcDsbB-IN-9は、ジスルフィド結合形成を阻害することにより、細菌感染症を標的にする潜在的な治療薬として研究されています。
作用機序
EcDsbB-IN-9は大腸菌におけるジスルフィド結合形成酵素DsbBの活性を阻害することにより、その効果を発揮します。DsbBの阻害は、細菌タンパク質におけるジスルフィド結合の形成を阻害し、これらのタンパク質の適切な折り畳みと機能に不可欠です。 タンパク質の折り畳みのこの混乱は、誤った折り畳みのタンパク質の蓄積につながり、最終的に細菌の増殖と生存を阻害します .
類似の化合物との比較
EcDsbB-IN-9は大腸菌におけるDsbBを阻害するその高い効力と特異性においてユニークです。類似の化合物には以下が含まれます。
EcDsbB-IN-1: EcDsbB-IN-9と比較して効力が低い、別のDsbB阻害剤。
EcDsbB-IN-2: 同様の阻害活性を持つが、化学構造が異なる化合物。
EcDsbB-IN-3: 複数のジスルフィド結合形成酵素を標的にする、より幅広い特異性を持つ阻害剤.
EcDsbB-IN-9は、その高い特異性と効力で際立っており、ジスルフィド結合形成を研究し、新しい抗菌剤を開発するための貴重なツールとなっています。
類似化合物との比較
EcDsbB-IN-9 is unique in its high potency and specificity for inhibiting DsbB in Escherichia coli. Similar compounds include:
EcDsbB-IN-1: Another inhibitor of DsbB with lower potency compared to EcDsbB-IN-9.
EcDsbB-IN-2: A compound with similar inhibitory activity but different chemical structure.
EcDsbB-IN-3: An inhibitor with broader specificity, targeting multiple disulfide bond forming enzymes.
EcDsbB-IN-9 stands out due to its high specificity and potency, making it a valuable tool for studying disulfide bond formation and developing new antibacterial agents.
特性
IUPAC Name |
2-benzyl-4,5-dichloropyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-9-6-14-15(11(16)10(9)13)7-8-4-2-1-3-5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHBQZQCDCTOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352294 | |
| Record name | 2-benzyl-4,5-dichloropyridazin-3(2h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41933-33-9 | |
| Record name | 2-benzyl-4,5-dichloropyridazin-3(2h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzyl-4,5-dichloro-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
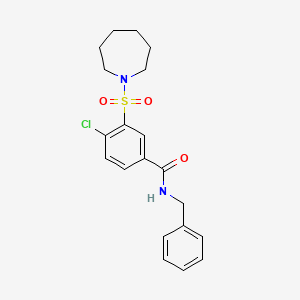
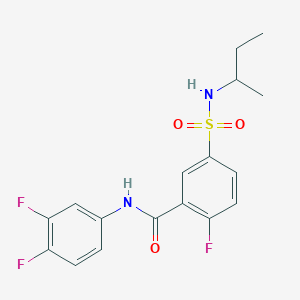
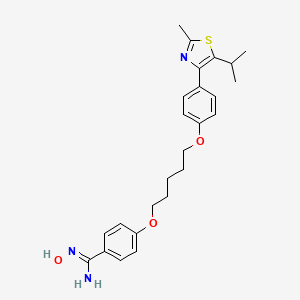
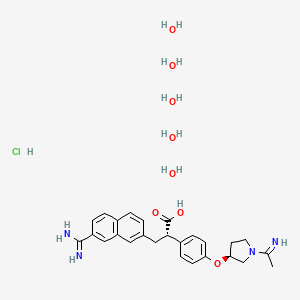

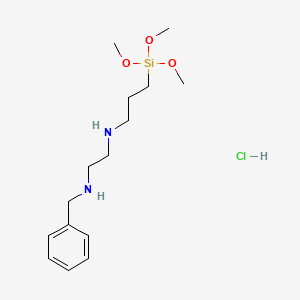



![(E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-[3-methoxy-4-(4-methyl-1H-imidazol-1-YL)benzylidene]piperidin-2-one](/img/structure/B1671010.png)
![3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1671011.png)
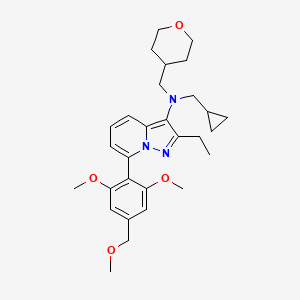

![(2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid](/img/structure/B1671014.png)
